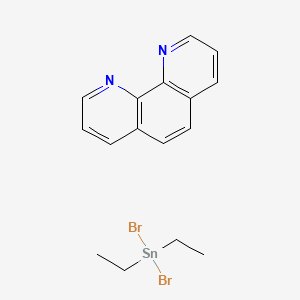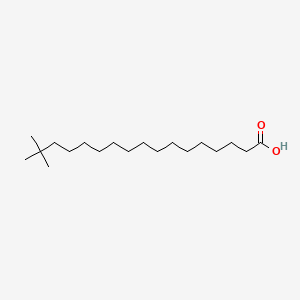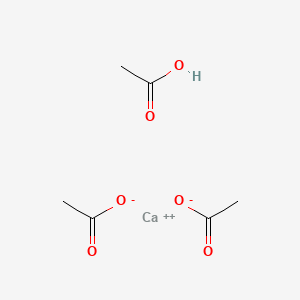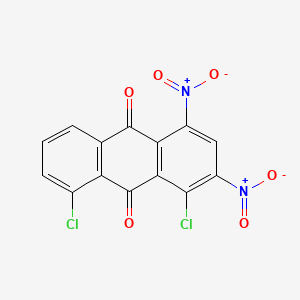
1,8-Dichloro-4,-dinitroanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dichloro-4,5-dinitroanthraquinone is an organic compound derived from anthraquinone It is characterized by the presence of two chlorine atoms and two nitro groups attached to the anthraquinone core
准备方法
Synthetic Routes and Reaction Conditions
1,8-Dichloro-4,5-dinitroanthraquinone can be synthesized through a multi-step process involving the chlorination and nitration of anthraquinone. The typical synthetic route includes:
Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1 and 8 positions.
Nitration: The chlorinated anthraquinone is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.
Industrial Production Methods
Industrial production of 1,8-dichloro-4,5-dinitroanthraquinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,8-Dichloro-4,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Diaminoanthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学研究应用
1,8-Dichloro-4,5-dinitroanthraquinone has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antibacterial agent and its mechanism of action against resistant bacterial strains.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 1,8-dichloro-4,5-dinitroanthraquinone involves its interaction with bacterial enzymes. It has been identified as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Gram-positive bacteria . The nitro groups play a crucial role in binding to the nucleotide-binding site of PPAT, leading to the inhibition of bacterial growth. This compound exhibits bacteriostatic effects, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.
相似化合物的比较
1,8-Dichloro-4,5-dinitroanthraquinone can be compared with other anthraquinone derivatives such as:
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar in structure but with hydroxyl groups instead of chlorine atoms.
1,8-Dihydroxyanthraquinone: Known for its use in the treatment of psoriasis and as a precursor for other therapeutic agents.
1,8-Dichloroanthraquinone: Lacks the nitro groups and has different chemical properties and applications.
The uniqueness of 1,8-dichloro-4,5-dinitroanthraquinone lies in its combination of chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
84713-11-1 |
|---|---|
分子式 |
C14H4Cl2N2O6 |
分子量 |
367.1 g/mol |
IUPAC 名称 |
1,8-dichloro-2,4-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl2N2O6/c15-6-3-1-2-5-9(6)14(20)11-10(13(5)19)7(17(21)22)4-8(12(11)16)18(23)24/h1-4H |
InChI 键 |
YTTLIFSUZNRABS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC(=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


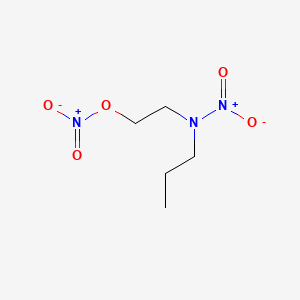
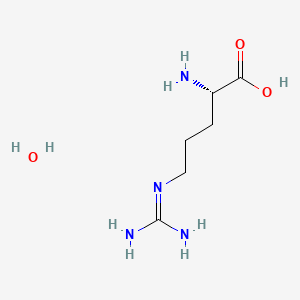
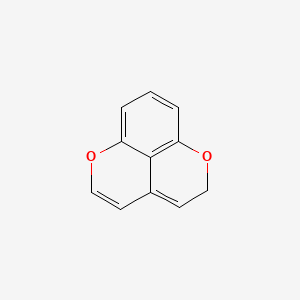

![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
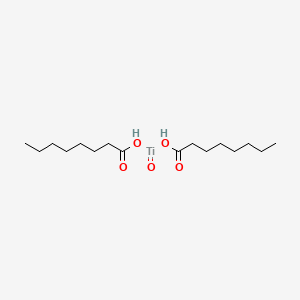

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)

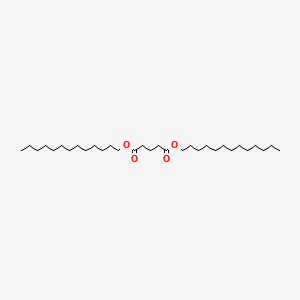
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
